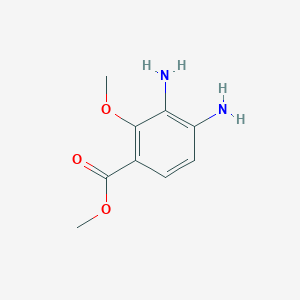

2,7-Dichloroquinazolin-4-amine

Übersicht

Beschreibung

2,7-Dichloroquinazolin-4-amine is a chemical compound that falls within the quinazoline group. Quinazolines are heterocyclic compounds with wide applications in pharmaceuticals and material science due to their unique structural and chemical properties.

Synthesis Analysis

- Traceless Solid-Phase Synthesis : A solid-phase synthesis method involving the sequential condensation of 2-aminobenzonitriles and amines starting from an acyl isothiocyanate resin has been developed for 2,4-diaminoquinazolines, closely related to 2,7-dichloroquinazolin-4-amine (Wilson, 2001).

- Ultrasound Irradiation in Aqueous Media : Synthesis of dihydroquinazolin-4(1H)-one derivatives, related to 2,7-dichloroquinazolin-4-amine, was enhanced by using ultrasound irradiation in aqueous media, catalyzed by dodecylbenzenesulfonic acid (Chen, Li, & Chen, 2015).

Molecular Structure Analysis

While specific studies on the molecular structure of 2,7-dichloroquinazolin-4-amine were not found, the quinazoline nucleus is known for its planarity and potential for aromaticity, contributing to its chemical stability and reactivity.

Chemical Reactions and Properties

- Amination Reactions : Synthesis of aminoquinazoline derivatives, such as 4-aminoquinazoline, involved nucleophilic substitution reactions, suggesting similar potential for 2,7-dichloroquinazolin-4-amine (Liu et al., 2007).

- Copper-Catalyzed Oxidative Amination : Copper-catalyzed direct aerobic oxidative amination of sp3 C-H bonds can be a method for synthesizing heteroarylquinazolinones, indicating possible pathways for functionalizing 2,7-dichloroquinazolin-4-amine (Li et al., 2014).

Physical Properties Analysis

The physical properties of 2,7-dichloroquinazolin-4-amine, such as melting point, solubility, and crystallinity, are not directly detailed in the available literature but can be inferred from its structural similarities with other quinazolines.

Chemical Properties Analysis

- Reactivity with Aldehydes : 2,3-Dihydroquinazolin-4(1H)-ones, structurally related to 2,7-dichloroquinazolin-4-amine, showed reactivity with aldehydes in the presence of iodine and potassium carbonate, suggesting potential for various substitution reactions (Azimi & Azizian, 2016).

- Microwave-Accelerated Synthesis : The microwave-accelerated synthesis of chloroquinoline derivatives highlights the potential for efficient and selective synthetic routes for compounds like 2,7-dichloroquinazolin-4-amine (Motiwala, Kumar, & Chakraborti, 2007).

Wissenschaftliche Forschungsanwendungen

Synthesis Methods and Applications in Drug Discovery :

- A new solid-phase synthesis method for 2,6- and 2,7-diamino-4(3H)-quinazolinones was presented, highlighting its utility in constructing combinatorial libraries containing the 4(3H)-quinazolinone moiety, which is significant in drug discovery (Weber et al., 2003).

- Acid-catalyzed synthesis of 2-(2-aminophenyl)quinazoline-4-amine leads to high yields of tetracyclic dihydroquinazolines, with potential applications in pharmaceuticals and nutraceuticals (Marinho & Proença, 2016).

- Solid-phase synthesis of 2,4-diaminoquinazoline libraries optimized for various compounds has potential applications in pharmacological research (Dener et al., 2001).

Anticancer Applications :

- Indole-aminoquinazoline hybrids exhibit potential anticancer properties, inducing apoptosis in cancer cells and showing moderate to significant inhibitory activity against epidermal growth factor receptor (EGFR) compared to gefitinib (Mphahlele et al., 2018).

- 4-Aminoquinoline derivatives show potential as a new class of anticancer agents, with N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine exhibiting the most potent effects on specific cancer cell lines (Zhang et al., 2007).

Catalysis and Synthesis :

- Rhodium(III)-catalyzed ortho CH amination of 2-arylquinazolin-4(3H)-one with N-benzoate alkylamines produces exclusive 2,6-bis-aminated products, demonstrating its effectiveness under mild reaction conditions (Zhang et al., 2018).

- N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (6h) is identified as an effective anticancer agent with high blood-brain barrier penetration and potent apoptosis induction (Sirisoma et al., 2009).

Other Applications :

- Compounds like 4a,b,d,j,o from synthesized quinazolin-4-ones show significant reduction in blood glucose levels in rat models, indicating potential applications in diabetes treatment (Ram et al., 2003).

- Microwave irradiation is an efficient method for synthesizing N-arylheterocyclic substituted-4-aminoquinazoline derivatives, offering a green approach in the field of drug synthesis (Liu et al., 2006).

Zukünftige Richtungen

While specific future directions for 2,7-Dichloroquinazolin-4-amine are not mentioned in the retrieved documents, quinazolinone derivatives have been the subject of ongoing interest in medicinal chemistry. They have been explored for their remarkable versatility and potent biological activities . Therefore, future research may focus on further exploring the biological activities and potential therapeutic applications of 2,7-Dichloroquinazolin-4-amine and its derivatives.

Wirkmechanismus

Target of Action

Quinazolinone derivatives, a class to which this compound belongs, have been shown to exhibit promising potential for discovering new anti-biofilm and quorum quenching agents against pseudomonas aeruginosa .

Mode of Action

It is known that quinazolinone derivatives can interfere with bacterial communication systems, preventing the formation of biofilms and quenching quorum sensing .

Biochemical Pathways

Given its potential anti-biofilm and quorum quenching activity, it may impact the pathways related to bacterial communication and biofilm formation .

Result of Action

As a quinazolinone derivative, it may prevent the formation of biofilms and quench quorum sensing in bacteria like pseudomonas aeruginosa .

Eigenschaften

IUPAC Name |

2,7-dichloroquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3/c9-4-1-2-5-6(3-4)12-8(10)13-7(5)11/h1-3H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSMJCRTQBMITN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

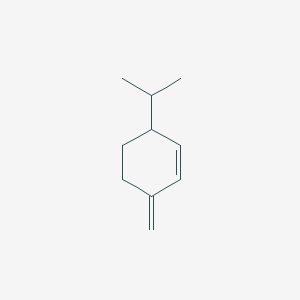

C1=CC2=C(C=C1Cl)N=C(N=C2N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dichloroquinazolin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-dichloro-1H-benzo[d]imidazol-2-amine](/img/structure/B48737.png)

![1-[(Z)-1,1,1,6,6,6-Hexadeuterio-4-(4-methoxyphenyl)hex-3-en-3-yl]-4-methoxybenzene](/img/structure/B48753.png)